molecular formula C17H14O7 B1665323 Aurantio-obtusin CAS No. 67979-25-3

Aurantio-obtusin

Cat. No.: B1665323
CAS No.: 67979-25-3
M. Wt: 330.29 g/mol
InChI Key: RNXZPKOEJUFJON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aurantio-obtusin primarily targets several key enzymes and receptors involved in metabolic and inflammatory processes. Notably, it interacts with endothelial nitric oxide synthase (eNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α and IL-6 . These targets play crucial roles in regulating vascular function, inflammation, and metabolic homeostasis.

Mode of Action

this compound exerts its effects by modulating the activity of its primary targets. For instance, it enhances the activity of eNOS, leading to increased production of nitric oxide (NO), which promotes vasodilation and improves blood flow . Additionally, it inhibits the expression of COX-2 and the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation .

Biochemical Pathways

The compound affects several biochemical pathways, including the AMPK/autophagy pathway and the AMPK/TFEB-mediated lipid accumulation inhibition pathway . By activating AMPK, this compound promotes autophagy, a cellular process that removes damaged organelles and proteins, thus maintaining cellular homeostasis. It also inhibits lipid accumulation in the liver, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and effective absorption, distribution, metabolism, and excretion (ADME) profiles . Its lipophilic nature facilitates its absorption through the gastrointestinal tract, and it is metabolized primarily in the liver. The compound is excreted via both renal and biliary routes, ensuring efficient clearance from the body .

Result of Action

At the molecular level, this compound’s action results in increased NO production, reduced inflammation, and improved lipid metabolism . These effects translate to various cellular benefits, such as enhanced vascular function, decreased oxidative stress, and reduced lipid accumulation in hepatocytes . Collectively, these actions contribute to the compound’s therapeutic potential in managing conditions like hypertension, diabetes, and NAFLD .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the stability and efficacy of this compound . For instance, its stability may be compromised in highly acidic or alkaline conditions. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic efficacy . Therefore, understanding these factors is crucial for optimizing its clinical use.

Safety and Hazards

Aurantioobtusin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Aurantioobtusin has shown potential in treating obesity and related comorbidities by activating BAT-dependent lipid consumption . It may function as a therapeutic agent and can be considered in the further development of treatments for a variety of inflammatory diseases .

Biochemical Analysis

Biochemical Properties

Aurantio-obtusin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of cyclooxygenase 2 (COX-2), nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In lipopolysaccharide-induced RAW264.7 cells, this compound significantly decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibits the protein expression of COX-2, TNF-α, and IL-6 . Additionally, this compound has been shown to reduce the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound increases the expression of peroxisome proliferator-activated receptor (PPAR)-α mRNA and decreases the expression of PPAR-γ mRNA in the liver . This modulation of PPARs plays a crucial role in regulating lipid metabolism and inflammation. Furthermore, this compound promotes autophagy and fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB) . These molecular interactions contribute to its therapeutic effects in conditions such as non-alcoholic fatty liver disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to significantly decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB in lipopolysaccharide-induced RAW264.7 cells . These effects are consistent over time, suggesting that this compound maintains its anti-inflammatory properties in vitro. Additionally, studies have indicated that this compound exhibits stability and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of dry eye disease, topical administration of this compound significantly increased tear production and reduced ocular surface disruption . At higher doses, this compound induced hepatotoxicity in rats, as evidenced by increased levels of alanine transaminase, aspartate transaminase, and alkaline phosphatase . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acids, fatty acids, amino acids, and energy metabolism . It has been shown to promote autophagy and fatty acid oxidation through the activation of AMPK and TFEB . Additionally, this compound modulates the expression of genes involved in lipid biosynthesis and degradation, contributing to its therapeutic effects in metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Pharmacokinetic studies have shown that this compound is rapidly distributed in animals, with slow elimination . This distribution pattern suggests that this compound can effectively reach target tissues and exert its biological effects over an extended period.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. Studies have indicated that this compound promotes autophagic flux and influences the degradation of lipid droplets by inducing AMPK phosphorylation . This localization to specific cellular compartments, such as lysosomes, is essential for its role in regulating autophagy and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantio-obtusin can be synthesized through the extraction and purification of Cassia seeds. The seeds are dried and then subjected to solvent extraction using ethyl acetate or methanol . The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large-scale solvent extraction equipment. The seeds are processed in bulk, and the extract is purified using industrial chromatography systems. The final product is obtained in high purity through repeated crystallization and drying processes .

Properties

IUPAC Name

1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZPKOEJUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218172
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67979-25-3
Record name Aurantioobtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67979-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health benefits of Aurantioobtusin, and what is its mechanism of action?

A1: Aurantioobtusin has shown promising anti-inflammatory activity in preclinical studies using lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) []. The compound exhibited a dose-dependent inhibitory effect on nitric oxide (NO) production, a key mediator of inflammation. Further investigation revealed that Aurantioobtusin suppressed the production of inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, and inhibited the degradation of IκB-α, a protein involved in the activation of the inflammatory transcription factor NF-κB. These findings suggest that Aurantioobtusin's anti-inflammatory effects may be mediated by modulating the NF-κB signaling pathway [].

Q2: How does Aurantioobtusin compare to other similar compounds in terms of its anti-platelet aggregation activity?

A2: Research indicates that Aurantioobtusin, alongside Gluco-obtusifolin and Gluco-chryso-obtusin, contributes to the anti-platelet aggregation properties found in Cassia obtusifolia seeds []. While the exact mechanism for Aurantioobtusin's anti-platelet action hasn't been fully elucidated in the provided research, the study suggests that the presence and position of specific functional groups on the anthraquinone structure play a crucial role in determining their activity [].

Q3: Can Aurantioobtusin be used as a marker for quality control in herbal medicine preparations?

A3: Yes, Aurantioobtusin serves as a quality marker in traditional Chinese medicine formulations like Jiangzhiling tables, which incorporate Cassia seeds [, ]. High-performance liquid chromatography (HPLC) methods have been established to quantify Aurantioobtusin alongside other key compounds in these preparations, ensuring batch-to-batch consistency and quality control [, ]. This standardization is critical for maintaining the efficacy and safety of herbal medicines containing Cassia species.

Q4: What are the limitations of the current research on Aurantioobtusin, and what are potential future research directions?

A4: While the provided studies offer valuable insights into Aurantioobtusin's properties, several research gaps need addressing. For instance, the in vivo efficacy and safety profile of Aurantioobtusin remain largely unexplored. Further investigation using animal models and eventually clinical trials is needed to validate its therapeutic potential and determine appropriate dosages. Additionally, elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interactions with specific molecular targets, will be crucial for future drug development efforts.

Q5: How is Aurantioobtusin extracted and quantified from natural sources?

A5: Aurantioobtusin is typically extracted from Cassia species, particularly the seeds, using solvents like ethanol []. Researchers have successfully employed HPLC techniques to isolate and quantify Aurantioobtusin from complex plant matrices [, , ]. This method provides accurate measurements of Aurantioobtusin content, which is crucial for quality control in herbal medicine production and research purposes.

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